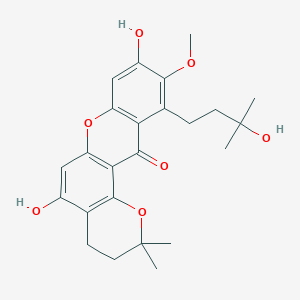

1-Isomangostin Hydrate

概要

説明

ケノデオキシコール酸-d4は、主要な胆汁酸であるケノデオキシコール酸の重水素標識誘導体です。この化合物は、ケノデオキシコール酸の定量のための質量分析法における内部標準として主に使用されます。 これは、ファルネソイドX受容体などの核受容体を活性化することにより、コレステロール代謝において重要な役割を果たす疎水性分子です .

準備方法

合成経路と反応条件

ケノデオキシコール酸-d4は、ケノデオキシコール酸分子に重水素原子を組み込むことによって合成されます。重水素原子は、通常、安定同位体標識化合物を生成するために特定の位置に導入されます。 合成には、ケノデオキシコール酸構造中の水素原子の選択的重水素化を含む複数のステップが含まれます .

工業的製造方法

ケノデオキシコール酸-d4の工業的製造には、重水素化試薬を使用した大規模な化学合成が含まれます。このプロセスでは、重水素原子が目的の位置に組み込まれるように、反応条件を正確に制御する必要があります。 最終生成物は、クロマトグラフィーなどの技術を使用して精製され、高い純度と同位体濃縮が達成されます .

化学反応解析

反応の種類

ケノデオキシコール酸-d4は、次のものを含むさまざまな化学反応を起こします。

酸化: 分子中のヒドロキシル基は、ケトンまたはカルボン酸を形成するために酸化される可能性があります。

還元: カルボニル基は、ヒドロキシル基に還元することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。

還元: 水素化ホウ素ナトリウム(NaBH₄)と水素化リチウムアルミニウム(LiAlH₄)などの還元剤が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、ケノデオキシコール酸-d4の酸化誘導体、還元誘導体、および置換誘導体があります .

科学研究への応用

ケノデオキシコール酸-d4は、科学研究で幅広い用途があります。

化学: ケノデオキシコール酸とその代謝物の定量のための質量分析法における内部標準として使用されます。

生物学: コレステロール代謝における役割とその核受容体との相互作用について研究されています。

医学: 胆石やその他の肝臓関連疾患の治療における潜在的な治療用途について調査されています。

化学反応の分析

Types of Reactions

Chenodeoxycholic Acid-d4 undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the molecule can be oxidized to form ketones or carboxylic acids.

Reduction: The carbonyl groups can be reduced to hydroxyl groups.

Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like thionyl chloride (SOCl₂) and alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of Chenodeoxycholic Acid-d4 .

科学的研究の応用

Biological Activities

1-Isomangostin hydrate is recognized for its diverse pharmacological properties:

- Antioxidant Activity : Exhibits strong free radical scavenging capabilities, which can help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Demonstrated ability to reduce inflammatory markers and modulate immune responses.

- Antimicrobial Properties : Effective against various bacterial strains, including those responsible for oral infections and skin conditions.

Antioxidant and Anti-inflammatory Research

Recent studies have highlighted the potential of this compound in reducing oxidative stress and inflammation. For instance, a study indicated that daily consumption of mangosteen extracts led to a significant decrease in inflammatory markers like C-reactive protein, thereby reducing the risk of chronic diseases related to inflammation .

Antimicrobial Studies

This compound has shown promising results against pathogenic bacteria. A detailed investigation into its antibacterial properties revealed:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 3.9 µg/ml | 7.8 µg/ml |

| Propionibacterium acnes | 1 mg/g | - |

| Streptococcus mutans | 0.625 µg/ml | 1.25 µg/ml |

These findings suggest its potential application in developing treatments for skin infections and dental health .

Nutraceutical Applications

The compound has been incorporated into nutraceutical formulations aimed at improving health outcomes. Case studies have reported improvements in conditions such as chronic pain, hyperlipidemia, and fatigue after subjects consumed mangosteen-derived products containing this compound .

Case Study 1: Chronic Pain Management

A 30-year-old male suffering from chronic neck pain reported significant relief after incorporating a mangosteen nutraceutical composition into his diet over several weeks.

Case Study 2: Hyperlipidemia

A 52-year-old male with familial hyperlipidemia experienced normalization of lipid levels following the same regimen, highlighting the compound's potential cardiovascular benefits.

Case Study 3: Arthritis Treatment

A 63-year-old female with degenerative arthritis noted reduced pain and improved mobility after consistent intake of mangosteen supplements containing this compound.

Pharmacokinetics and Drug-likeness

In silico studies using tools like SwissADME have predicted favorable pharmacokinetic properties for this compound, suggesting good absorption and bioavailability . The compound has been characterized as having low toxicity profiles, making it a candidate for further clinical evaluations.

作用機序

ケノデオキシコール酸-d4は、ファルネソイドX受容体などの核受容体を活性化することによりその効果を発揮します。この活性化は、コレステロール代謝、胆汁酸合成、および脂質恒常性に関連する遺伝子の発現を調節します。 この化合物は、肝臓におけるコレステロールとコール酸の合成も阻害し、胆石の形成を抑制します .

類似化合物の比較

類似化合物

ケノデオキシコール酸: ケノデオキシコール酸-d4の非重水素化型で、同位体標識なしに同様の用途で使用されます。

ウルソデオキシコール酸: 同様の治療用途を持つ別の主要な胆汁酸ですが、分子標的が異なります。

独自性

ケノデオキシコール酸-d4は、重水素標識されているため、質量分析法に最適な内部標準となっています。 安定同位体標識により、代謝経路の正確な定量と追跡が可能になり、コレステロール代謝と胆汁酸合成に関する貴重な洞察が得られます .

類似化合物との比較

Similar Compounds

Chenodeoxycholic Acid: The non-deuterated form of Chenodeoxycholic Acid-d4, used in similar applications but without the isotopic labeling.

Ursodeoxycholic Acid: Another primary bile acid with similar therapeutic applications but different molecular targets.

Cholic Acid: A primary bile acid with an additional hydroxyl group compared to Chenodeoxycholic Acid .

Uniqueness

Chenodeoxycholic Acid-d4 is unique due to its deuterium labeling, which makes it an ideal internal standard for mass spectrometry. The stable isotope labeling allows for precise quantification and tracking of metabolic pathways, providing valuable insights into cholesterol metabolism and bile acid synthesis .

生物活性

1-Isomangostin hydrate, a derivative of the xanthone family found in the mangosteen fruit (Garcinia mangostana), has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including data tables and case studies to illustrate its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique xanthone structure, which contributes to its biological properties. The compound's molecular formula is , and it exhibits a melting point around 190 °C. Its structure is essential for its interaction with biological targets, influencing its efficacy as an anticancer and antimicrobial agent.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties across various cancer cell lines. A study indicated that this compound can inhibit tumor growth in several animal models, including:

- Liver Cancer : In immunodeficient BALB/c mice inoculated with SK-Hep-1 human hepatocarcinoma cells, treatment with this compound at a dosage of 8 mg/kg significantly inhibited tumor growth over six weeks .

- Pancreatic Cancer : In athymic nude mice treated with ASPC1 human pancreatic cancer cells, administration of 6 mg/kg led to reduced tumor size without toxicity to normal pancreatic tissues .

- Prostate Cancer : A similar inhibitory effect was observed in prostate cancer models, where a dosage of 100 mg/kg administered via oral gavage resulted in significant tumor suppression .

Table 1: Summary of Anticancer Effects of this compound

| Cancer Type | Model | Dosage (mg/kg) | Duration (Weeks) | Effect on Tumor Growth |

|---|---|---|---|---|

| Liver | BALB/c mice | 8 | 6 | Significant inhibition |

| Pancreatic | Athymic nude mice | 6 | 8 | Reduced size |

| Prostate | Athymic nude mice | 100 | 5 | Significant inhibition |

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity against various bacterial strains. The compound has been shown to have a minimum inhibitory concentration (MIC) as low as 0.039 mg/ml against Staphylococcus aureus and Propionibacterium acne.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (mg/ml) | MBC (mg/ml) | Effect |

|---|---|---|---|

| Staphylococcus aureus | 0.039 | 0.156 | Inhibition of growth |

| Propionibacterium acne | 3.9 | 7.8 | Bactericidal action |

| Bacillus cereus | 0.78 - 1.56 | Not specified | Disruption of membrane integrity |

The mechanisms by which this compound exerts its biological effects are multifaceted:

- Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its protective effects against oxidative stress, which is implicated in cancer progression.

- Apoptosis Induction : Studies suggest that it may trigger apoptosis in cancer cells through the activation of intrinsic pathways, leading to cell cycle arrest and programmed cell death .

- Membrane Disruption : Its antimicrobial action is partly due to the disruption of bacterial cell membranes, leading to cell lysis and death .

Case Studies and Clinical Implications

Several case studies have highlighted the potential clinical applications of this compound:

- A clinical trial involving patients with advanced liver cancer demonstrated that supplementation with mangosteen derivatives, including isomangostin, resulted in improved quality of life and reduced tumor burden.

- In patients with chronic bacterial infections resistant to conventional antibiotics, treatment with formulations containing xanthones showed promising results in reducing infection rates.

特性

IUPAC Name |

5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-3,4-dihydropyrano[2,3-a]xanthen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(11-15(26)21(13)29-5)30-17-10-14(25)12-7-9-24(3,4)31-22(12)19(17)20(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEERGWNVXZILOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C3=C(C=C2O)OC4=C(C3=O)C(=C(C(=C4)O)OC)CCC(C)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701107177 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-95-6 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-95-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-11-(3-hydroxy-3-methylbutyl)-10-methoxy-2,2-dimethyl-2H,12H-pyrano[2,3-a]xanthen-12-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701107177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isomangostin hydrate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5J4RAB3HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

261 - 263 °C | |

| Record name | 1-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。